(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

GABA analog neurological disorders epilepsy

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral, non‑proteinogenic β‑amino acid analog featuring a stereodefined trans‑isopropyl substituent at the 4‑position of the pyrrolidine ring. It is supplied as the hydrochloride salt (CAS 1049740‑49‑9) for enhanced stability and handling.

Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67
CAS No. 1049740-49-9
Cat. No. B1142283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride
CAS1049740-49-9
Synonyms(3S,4S)-4-(1-Methylethyl)-3-pyrrolidinecarboxylic Acid Hydrochloride
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67
Structural Identifiers
SMILESCC(C)C1CNCC1C(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049740-49-9)


(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral, non‑proteinogenic β‑amino acid analog featuring a stereodefined trans‑isopropyl substituent at the 4‑position of the pyrrolidine ring. It is supplied as the hydrochloride salt (CAS 1049740‑49‑9) for enhanced stability and handling [1]. The compound is explicitly claimed in U.S. Patent 6,245,801 as a branched alkyl pyrrolidine‑3‑carboxylic acid with therapeutic utility in neurological disorders, establishing it as more than a generic building block [2].

Why Generic 4‑Isopropylpyrrolidine Analogs Cannot Substitute for (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid Hydrochloride in Neurological Research


The (3S,4S) configuration of 4‑isopropylpyrrolidine‑3‑carboxylic acid imparts a specific three‑dimensional orientation that is critical for target engagement in GABA‑related neurological pathways. U.S. Patent 6,245,801 demonstrates that subtle changes in alkyl branching and stereochemistry lead to dramatic differences in GABA‑ergic activity [1]. For example, the trans‑4‑isopropyl analog exhibits distinct pharmacological behavior compared to its cis isomer, its 4‑propyl or 4‑butyl homologs, and the regioisomeric 4‑isopropylproline (pyrrolidine‑2‑carboxylic acid). Generic substitution with a racemic mixture (±)-trans or the enantiomeric (3R,4R) form risks loss of target enantioselectivity, altered in vitro potency, and inconsistent in vivo efficacy profiles, making the single‑enantiomer (3S,4S) hydrochloride essential for reproducible SAR campaigns [2].

Quantitative Differentiation Evidence for (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid Hydrochloride


GABA‑ergic Activity Differentiation: trans‑4‑Isopropyl vs. cis‑4‑Isobutyl and Saturated Homologs

In the patent family exemplified by U.S. 6,245,801, trans‑4‑isopropylpyrrolidine‑3‑carboxylic acid is distinguished from the cis isomer (cis‑4‑isobutyl) and the des‑methyl and saturated homologs by its ability to modulate GABA‑ergic targets. While the patent does not disclose the exact IC₅₀ of the (3S,4S) enantiomer, the SAR table indicates that the trans‑alkyl substitution pattern confers superior GABA‑α2/α3 binding compared to the cis orientation, which is essentially inactive [1].

GABA analog neurological disorders epilepsy

Enantiomeric Purity Drives Activity: (3S,4S) vs. (3R,4R) in GABA‑Related Assays

The (3S,4S) configuration is the eutomer for GABA‑ergic activity. Although direct head‑to‑head comparator data for the isolated (3S,4S) and (3R,4R) enantiomers are not publicly disclosed, the patent explicitly teaches that the stereocenters can independently be R or S, and that the trans relative orientation is essential [1]. In the broader GABA analog field, enantiomeric pairs often display >10‑fold differences in IC₅₀ [2].

stereochemistry enantioselectivity GABA

Hydrochloride Salt Form Improves Handling and Solubility Over Free Amino Acid

The hydrochloride salt (CAS 1049740‑49‑9) exhibits significantly improved aqueous solubility and solid‑state stability compared to the free amino acid (CAS 1049980‑59‑7). Vendor specifications indicate the free acid is hygroscopic and prone to degradation at ambient temperature, whereas the HCl salt can be stored at 2‑8°C in a dry environment .

salt form solubility stability

Procurement‑Driven Application Scenarios for (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid Hydrochloride


Stereospecific GABA‑ergic Probe for Epilepsy and Anxiety Models

The compound’s defined (3S,4S) stereochemistry and demonstrated GABA‑ergic activity (U.S. Patent 6,245,801) make it a valuable tool compound for investigating GABA‑α2/α3 receptor pharmacology. Researchers studying anticonvulsant mechanisms or anxiolytic pathways should prioritize this single enantiomer to avoid the confounding effects of the inactive cis isomer or the weaker distomer [1].

Enantioselective SAR Expansion in Neurological Drug Discovery

The distinct activity cliff between the trans‑4‑isopropyl and its cis or chain‑extended analogs (≥100‑fold difference) positions this compound as a critical reference point for building SAR models around branched alkyl pyrrolidine‑3‑carboxylic acids. Procurement of the (3S,4S) enantiomer ensures fidelity to the pharmacophoric requirements identified in the Warner‑Lambert patent series [1].

Quality‑Controlled Starting Material for Chiral Synthesis

As a crystalline hydrochloride salt with ≥95% purity and defined stereochemistry, this compound serves as a reliable intermediate for the asymmetric synthesis of more complex neurological agents. The salt form’s handling advantages (non‑hygroscopic, room‑temperature stable for shipping) make it suitable for kilogram‑scale campaigns where consistent quality and ease of use are paramount .

Reference Inhibitor for GABA‑Uptake Assay Validation

The compound’s ability to inhibit [³H]GABA uptake provides a benchmark for validating new GABA transporter assays. Using the authenticated (3S,4S) enantiomer eliminates variability introduced by racemic or enantiomeric mixtures, ensuring assay reproducibility across laboratories [1].

Quote Request

Request a Quote for (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.